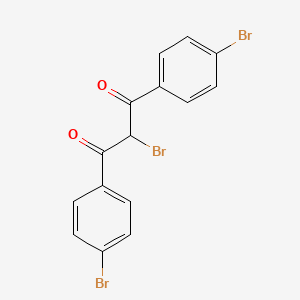

2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione

Description

2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione (C₁₅H₉Br₃O₂) is a brominated β-diketone derivative with a molecular weight of 460.94 g/mol. Its structure features a central propane-1,3-dione backbone substituted with a bromine atom at the C2 position and two 4-bromophenyl groups at the C1 and C3 positions. Key physicochemical properties include a logP of 5.24 (indicating high lipophilicity) and a polar surface area of 27.44 Ų, suggesting moderate polarity . The compound’s stereochemistry is achiral, and its SMILES notation (c1cc(ccc1C(C(C(c1ccc(cc1)[Br])=O)[Br])=O)[Br]) reflects the symmetric arrangement of bromine substituents.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-bis(4-bromophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br3O2/c16-11-5-1-9(2-6-11)14(19)13(18)15(20)10-3-7-12(17)8-4-10/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOUCYDSOFXSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione can be synthesized through the bromination of 1,3-diphenylpropane-1,3-dione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized compounds.

Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carbonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and properties are influenced by the number and position of bromine atoms. Below is a comparative analysis with structurally related β-diketones:

Key Observations:

- Substituent Position: The 2-bromo substitution in the central diketone distinguishes the target compound from analogs like 1,3-bis(4-bromophenyl)propane-1,3-dione.

- Halogen Effects: Replacing 4-bromophenyl with 4-chlorophenyl groups reduces molecular weight (372.04 vs. Bromine’s stronger electron-withdrawing nature compared to chlorine could also influence electronic transitions in photophysical applications .

Photophysical and Coordination Properties

- Lanthanide Complexes: Ligands like 1-(4-fluorophenyl)-3-(4-bromophenyl)-propane-1,3-dione (a mixed fluoro/bromo analog) demonstrated efficient energy transfer in lanthanide complexes, achieving fluorescence quantum yields of up to 42% in solution. This contrasts with the target compound, where the additional 2-bromo substituent could quench fluorescence due to heavy-atom effects .

Biological Activity

2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione is a synthetic organic compound characterized by its tri-brominated structure and diketone functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 460.94 g/mol. The compound features a central propane-1,3-dione structure flanked by two 4-bromophenyl groups and a bromo substituent at the second carbon. This unique structure contributes to its reactivity and potential biological activity .

The mechanism of action of this compound involves interactions with various molecular targets, such as enzymes and receptors. The presence of bromine atoms and carbonyl groups enhances its binding affinity to these targets, which may lead to inhibition of enzyme activity or modulation of receptor function .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Complete death within 8 hours |

| Escherichia coli | 0.025 mg/mL | Significant growth inhibition |

| Pseudomonas aeruginosa | Not tested | - |

| Bacillus subtilis | Not tested | - |

The findings indicate that the halogen substituents are primarily responsible for the bioactivities observed in this compound .

Antifungal Activity

In addition to its antibacterial properties, the compound has been investigated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungal species, although specific data on MIC values for antifungal activity are still being compiled.

Case Studies

A case study involving the synthesis and biological evaluation of related brominated compounds demonstrated that structural modifications significantly influence antimicrobial efficacy. For instance, compounds with multiple bromine substituents exhibited enhanced bioactivity compared to their non-brominated counterparts .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1,3-Diphenylpropane-1,3-dione | Non-brominated parent compound | |

| 2-Bromoacetophenone | Simpler structure; used in organic synthesis | |

| 4-Bromobenzaldehyde | Contains an aldehyde group; used in dyes |

The tri-brominated structure of this compound provides distinct chemical properties and enhanced reactivity compared to less substituted analogs .

Q & A

Basic: What are the recommended methods for synthesizing 2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione, and how can its purity be verified?

Answer:

The compound can be synthesized via Claisen condensation of 4-bromoacetophenone derivatives, followed by bromination. Purity verification involves chromatographic techniques (e.g., HPLC or TLC) and spectroscopic characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For example, in fluorinated analogs, ¹H NMR peaks for diketone protons appear as distinct doublets (δ 6.45–8.08 ppm), while HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₅O₄F: 302.0954) .

Advanced: How can researchers investigate unexpected rearrangement products, such as 2-benzamido-4-phenylthiazoles, formed during reactions with thiourea under basic conditions?

Answer:

When unexpected products arise, mechanistic studies using isotopic labeling (e.g., ¹³C or ¹⁵N) and intermediate trapping can elucidate reaction pathways. For instance, the Hantzsch reaction of this diketone with thiourea under basic conditions generates thiazoles via a novel rearrangement. Monitoring reaction progress via LC-MS and isolating intermediates (e.g., thiourea adducts) helps confirm the mechanism. Computational modeling (DFT) may also predict transition states and energy barriers .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.4–8.1 ppm, diketone carbonyls at ~190 ppm).

- IR Spectroscopy : Confirms diketone C=O stretches (~1667 cm⁻¹) and aryl-Br vibrations.

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₇H₁₂Br₂O₂: 433.9152).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., SHELXL refinement for related structures) .

Advanced: How does the bromine substitution pattern influence reactivity in cross-coupling reactions compared to other halogenated diketones?

Answer:

Bromine’s electronegativity and leaving-group ability enhance Suzuki-Miyaura coupling efficiency compared to chloro analogs. For example, the para-bromo groups on the phenyl rings facilitate Pd-catalyzed aryl-aryl bond formation. Reactivity can be benchmarked against fluorinated or methoxy-substituted diketones (e.g., 2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione), where electron-withdrawing groups accelerate nucleophilic attacks .

Advanced: What strategies resolve contradictions in crystallographic data during structure determination using programs like SHELXL?

Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Disorder Modeling : Apply PART/SUMP restraints for flexible moieties.

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and R1/wR2 convergence. For example, SHELXTL (Bruker AXS) interfaces with CrysAlisPro for seamless data integration .

Basic: What safety considerations apply when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Emergency Protocols : Immediate eye/skin flushing with water and consultation of SDS (e.g., Combi-Blocks’ guidelines for related compounds) .

Advanced: How can this compound serve as a ligand in synthesizing polynuclear lanthanoid clusters?

Answer:

The diketone’s β-diketonate moiety chelates lanthanoid ions (e.g., Eu³+, Tb³+) to form luminescent clusters. Functionalization at the para position (e.g., Br→OMe) tunes electron density and solubility. For example, 1,3-bis(4-methoxyphenyl)propane-1,3-dione forms [Ln₅(OH)₆] clusters with enhanced magnetic anisotropy. Characterization involves SQUID magnetometry and luminescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.